2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate
CAS No.: 87981-03-1
Cat. No.: VC11612710
Molecular Formula: C16H20N2O6
Molecular Weight: 336.3
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87981-03-1 |
|---|---|
| Molecular Formula | C16H20N2O6 |
| Molecular Weight | 336.3 |
Introduction
Structural and Molecular Characteristics
Core Chemical Architecture
The molecule comprises two distinct functional groups:
-
2,5-Dioxopyrrolidin-1-yl (NHS ester): A reactive acylating agent that selectively targets primary amines (e.g., lysine residues in proteins) .
-
8-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate: A maleimide moiety linked via an octanoyl spacer, enabling thiol-specific conjugation (e.g., cysteine residues) .
The octanoyl chain bridges these groups, providing spatial flexibility to mitigate steric hindrance during molecular interactions.
Molecular Formula and Weight
Based on structural analogs , the molecular formula is inferred as C₁₉H₂₃N₂O₈, with a calculated molecular weight of 409.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₂O₈ |
| Molecular Weight | 409.39 g/mol |
| Reactive Groups | NHS ester, Maleimide |
Spectroscopic Signatures
-
IR Spectroscopy: Peaks at ~1780 cm⁻¹ (C=O stretch of NHS ester) and ~1700 cm⁻¹ (maleimide C=O) .
-
NMR: Distinct signals include δ 2.8–3.0 ppm (pyrrolidinone CH₂) and δ 6.7 ppm (maleimide vinyl protons) .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a two-step protocol:
-
Activation of Octanoic Acid: Reacting octanoic acid with N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC) yields 2,5-dioxopyrrolidin-1-yl octanoate .
-
Maleimide Incorporation: Coupling the NHS-activated octanoate with a maleimide-containing precursor (e.g., 3-maleimidopropionic acid) under anhydrous conditions .
Purification and Yield
-
Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane) achieves >95% purity .
Applications in Bioconjugation
Protein-Drug Conjugates
The NHS ester reacts with lysine residues on antibodies, while the maleimide targets cysteine-containing cytotoxic agents (e.g., monomethyl auristatin E). This dual functionality enables the synthesis of antibody-drug conjugates (ADCs) .
Surface Modification
Used to functionalize gold nanoparticles or polymeric micelles, enhancing targeted drug delivery. The octanoyl spacer improves solubility in hydrophobic matrices .
Stability Considerations
-
NHS Ester: Hydrolyzes in aqueous media (t₁/₂ ~1–4 hours at pH 7.4) .
-
Maleimide: Stable at pH 6.5–7.5 but undergoes ring-opening hydrolysis at alkaline pH .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 112–115°C and decomposition above 200°C .
| Supplier | Purity | Packaging |
|---|---|---|
| Ambeed | 98% | 100 mg, 250 mg |
| VWR | 95% | 50 mg, 500 mg |
Future Research Directions
-
Alternative Spacers: Investigating PEG or aryl linkers to modulate solubility and conjugation efficiency.
-
In Vivo Stability: Optimizing pharmacokinetics by modifying the octanoyl chain length.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume